molecular formula C20H18N2O4S2 B2547754 N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 303026-07-5

N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2547754
CAS No.: 303026-07-5
M. Wt: 414.49
InChI Key: WTIDUHXASKZSNN-GZTJUZNOSA-N
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Description

N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a synthetic organic compound classified as a rhodanine derivative. This family of compounds is characterized by a 4-oxo-2-sulfanylidene-1,3-thiazolidin core structure, which is a five-membered ring system, and is known to exhibit a range of biological activities, making it a valuable scaffold in medicinal chemistry research . The specific structure of this reagent features two 4-methoxyphenyl groups; one is incorporated as an acetamide substituent, and the other is present as a methylidene moiety at the 5-position of the thiazolidinone ring, with a defined (E)-configuration around the exocyclic double bond . The primary research value of this compound lies in its potential as a key intermediate or a lead compound in the discovery and development of new therapeutic agents. Rhodanine derivatives are extensively investigated in various biological fields, including oncology, infectious diseases, and diabetes research. They have been reported to show promise as inhibitors for numerous enzymatic targets . The presence of the methoxy-phenyl groups can influence the compound's electronic properties and its ability to interact with biological targets, while the rhodanine core is often associated with hydrogen bonding and metal chelation capabilities. Researchers can utilize this molecule to explore structure-activity relationships (SAR), develop novel enzyme inhibitors, or screen for bioactive molecules in high-throughput assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-25-15-7-3-13(4-8-15)11-17-19(24)22(20(27)28-17)12-18(23)21-14-5-9-16(26-2)10-6-14/h3-11H,12H2,1-2H3,(H,21,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIDUHXASKZSNN-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H17N3O5S3
  • Molecular Weight : 421.54 g/mol
  • IUPAC Name : 2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
  • SMILES Notation : COc1ccc(/C=C(\C(N2CC(Nc(cc3)ccc3S(N)(=O)=O)=O)=O)/SC2=S)cc1

This compound features a thiazolidinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In various studies, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the methoxyphenyl group enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial potency.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor. In vitro studies demonstrated that derivatives with thiazolidinone structures can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease . The inhibitory activity was assessed using standard methods, revealing that the compound's structure significantly influences its binding affinity to the enzyme.

Anticancer Potential

This compound has also been investigated for anticancer properties. In recent studies, thiazolidinone derivatives have been linked to apoptosis induction in cancer cells. The compound's mechanism appears to involve the modulation of several signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis; weak activity against other strains .
Enzyme Inhibition Assay Showed significant AChE inhibition; potential implications for Alzheimer's treatment .
Anticancer Activity Induced apoptosis in various cancer cell lines; modulation of signaling pathways linked to cell growth .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide exhibit significant anticancer activity. Thiazolidinone derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. The presence of the thiazolidinone structure is associated with the inhibition of pro-inflammatory cytokines and mediators. This property makes it a candidate for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against a range of bacterial strains. These findings are consistent with the broader class of thiazolidinones known for their ability to disrupt microbial cell function .

Case Study 1: Anticancer Activity Evaluation

In a study published in Molecules, researchers synthesized several thiazolidinone derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells .

Case Study 2: Anti-inflammatory Mechanism Exploration

A separate investigation focused on the anti-inflammatory mechanisms of thiazolidinone derivatives demonstrated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic benefits for inflammatory diseases such as rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

  • N-(2-Hydroxyphenyl) Analog (): Replacing the 4-methoxyphenyl acetamide group with a 2-hydroxyphenyl moiety reduces lipophilicity (logP decreases from ~3.5 to ~3.0) and increases hydrogen-bond donor capacity (HBD: 2 vs. 1 in the target). This substitution may improve aqueous solubility but reduce membrane permeability .
  • IR data (C=O stretch at 1735 cm⁻¹, C=S at 690 cm⁻¹) align with the target’s spectral features, confirming structural similarity .

Thiazolidinone Core Modifications

  • Phenylimino vs. Sulfanylidene (): The compound N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide replaces the sulfanylidene with a phenylimino (C=N) group.
  • Morpholino Butanamide Derivative (): Extending the acetamide to a butanamide chain linked to a morpholino group increases TPSA (≈150 Ų) and introduces a tertiary amine, enhancing solubility but possibly reducing CNS penetration .

Common Routes for Thiazolidinone Derivatives

  • Knoevenagel Condensation (): The target’s 4-methoxybenzylidene group is likely synthesized via Knoevenagel condensation between a thiazolidinone precursor and 4-methoxybenzaldehyde, analogous to methods for 5-arylidene-2-thioxothiazolidinones .
  • Thioglycolic Acid Cyclization (): Reaction of hydrazides with thioglycolic acid under acidic conditions is a standard route for thiazolidinones. The target’s sulfanylidene group may arise from thioamide cyclization .

Pharmacological and Physicochemical Data

Table 1: Key Comparative Data

Compound Name Molecular Weight (g/mol) logP HBD HBA Key Functional Groups Activity Notes
Target Compound 400.5 3.5 1 6 4-Oxo-2-sulfanylidene, E-benzylidene N/A (Hypothetical)
N-(2-Hydroxyphenyl) Analog 400.5 3.0 2 6 2-Hydroxyphenyl, sulfanylidene Improved solubility
N-(4-Fluorophenyl)-2-(5-ethylidene-2,4-dioxothiazolidin-3-yl)acetamide ~380 (estimated) 3.2 1 6 4-Fluorophenyl, dioxothiazolidinone Hypoglycemic activity
Morpholino Butanamide Derivative ~450 (estimated) 2.8 1 7 Morpholino, butanamide Enhanced solubility

Structure-Activity Relationship (SAR) Insights

  • Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl group in the target enhances lipophilicity and may prolong half-life compared to hydroxylated analogs .
  • Sulfanylidene vs. Dioxo Groups : The C=S group in the target could improve metal-binding capacity (e.g., Zn²⁺ in enzyme active sites) versus dioxo derivatives (C=O) .
  • E-Configuration : The E-benzylidene moiety likely optimizes steric alignment with target proteins compared to Z-isomers .

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